molecular formula C5H9F3N2 B144428 2-(Trifluoromethyl)piperazine CAS No. 131922-05-9

2-(Trifluoromethyl)piperazine

Cat. No. B144428
M. Wt: 154.13 g/mol
InChI Key: YNEJOOCZWXGXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07820675B2

Procedure details

1-Benzyl-3-(trifluoromethyl)piperazine (0.74 g, 3.0 mmol; Intermediate 44) was dissolved in acetic acid (70 mL) and water (5 mL). Pd, 5% on carbon, (0.074 g) was added and =hydrogenation was performed at 3 bar and 70° C. overnight. The reaction mixture was filtered through Celite and the pad was rinsed with water (5 mL). Solvents were removed in vacuo, toluene (20 mL) added to the residue, followed by re-concentration in vacuo to remove residual water. The desired product sublimated on the evaporator and 0.15 g (32%) was collected as a white powder. 1H NMR (270 MHz, methanol-d4) δ ppm 2.67-2.87 (m, 3H) 2.91-3.05 (m, 2H) 3.12-3.21 (m, 1H). MS (ESI+) m/z 155. *Previously described in Rec. Trav. Chim. Pays-Bas 1995, 114, 97-102.
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][NH:11][CH:10]([C:14]([F:17])([F:16])[F:15])[CH2:9]1)C1C=CC=CC=1>C(O)(=O)C.O.[Pd]>[F:15][C:14]([F:17])([F:16])[CH:10]1[CH2:9][NH:8][CH2:13][CH2:12][NH:11]1

Inputs

Step One
Name
Quantity
0.74 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(NCC1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(NCC1)C(F)(F)F
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was performed at 3 bar and 70° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
WASH
Type
WASH
Details
the pad was rinsed with water (5 mL)
CUSTOM
Type
CUSTOM
Details
Solvents were removed in vacuo, toluene (20 mL)
ADDITION
Type
ADDITION
Details
added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
followed by re-concentration in vacuo
CUSTOM
Type
CUSTOM
Details
to remove residual water
CUSTOM
Type
CUSTOM
Details
The desired product sublimated on the evaporator and 0.15 g (32%)
CUSTOM
Type
CUSTOM
Details
was collected as a white powder

Outcomes

Product
Name
Type
Smiles
FC(C1NCCNC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07820675B2

Procedure details

1-Benzyl-3-(trifluoromethyl)piperazine (0.74 g, 3.0 mmol; Intermediate 44) was dissolved in acetic acid (70 mL) and water (5 mL). Pd, 5% on carbon, (0.074 g) was added and =hydrogenation was performed at 3 bar and 70° C. overnight. The reaction mixture was filtered through Celite and the pad was rinsed with water (5 mL). Solvents were removed in vacuo, toluene (20 mL) added to the residue, followed by re-concentration in vacuo to remove residual water. The desired product sublimated on the evaporator and 0.15 g (32%) was collected as a white powder. 1H NMR (270 MHz, methanol-d4) δ ppm 2.67-2.87 (m, 3H) 2.91-3.05 (m, 2H) 3.12-3.21 (m, 1H). MS (ESI+) m/z 155. *Previously described in Rec. Trav. Chim. Pays-Bas 1995, 114, 97-102.
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][NH:11][CH:10]([C:14]([F:17])([F:16])[F:15])[CH2:9]1)C1C=CC=CC=1>C(O)(=O)C.O.[Pd]>[F:15][C:14]([F:17])([F:16])[CH:10]1[CH2:9][NH:8][CH2:13][CH2:12][NH:11]1

Inputs

Step One
Name
Quantity
0.74 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(NCC1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(NCC1)C(F)(F)F
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was performed at 3 bar and 70° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
WASH
Type
WASH
Details
the pad was rinsed with water (5 mL)
CUSTOM
Type
CUSTOM
Details
Solvents were removed in vacuo, toluene (20 mL)
ADDITION
Type
ADDITION
Details
added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
followed by re-concentration in vacuo
CUSTOM
Type
CUSTOM
Details
to remove residual water
CUSTOM
Type
CUSTOM
Details
The desired product sublimated on the evaporator and 0.15 g (32%)
CUSTOM
Type
CUSTOM
Details
was collected as a white powder

Outcomes

Product
Name
Type
Smiles
FC(C1NCCNC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.